![molecular formula C17H16ClNO3 B2539982 [(1-Phenylethyl)carbamoyl]methyl-2-Chlorbenzoat CAS No. 876533-22-1](/img/structure/B2539982.png)
[(1-Phenylethyl)carbamoyl]methyl-2-Chlorbenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate is an organic compound with the molecular formula C17H16ClNO3 It is a derivative of benzoic acid and contains a carbamoyl group attached to a phenylethyl moiety
Wissenschaftliche Forschungsanwendungen
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mode of action of a carbamate ester generally involves the formation of a covalent bond with its target, which can lead to the inhibition of the target’s activity . The specific biochemical pathways affected by a carbamate ester would depend on its exact structure and the nature of its target.
In terms of pharmacokinetics, carbamate esters, like other organic compounds, would be subject to absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s size, polarity, and stability can influence its ADME properties and thus its bioavailability .
The molecular and cellular effects of a carbamate ester’s action would depend on the nature of its target and the specific biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Environmental factors, such as pH and temperature, can influence the action, efficacy, and stability of a carbamate ester. For example, these compounds are only marginally stable in water and their rate of hydrolysis can be considerably accelerated at physiological pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylethyl moiety can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: Products are 2-chlorobenzoic acid and [(1-Phenylethyl)carbamoyl]methanol.
Oxidation and Reduction: Products include ketones, alcohols, and other oxidized or reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate can be compared with other similar compounds, such as:
[(1-Phenylethyl)carbamoyl]methyl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
[(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoate: The chlorine atom is in a different position, potentially altering its chemical properties and interactions.
[(1-Phenylethyl)carbamoyl]methyl 2-bromobenzoate: Contains a bromine atom instead of chlorine, which may influence its reactivity and applications.
The uniqueness of [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12(13-7-3-2-4-8-13)19-16(20)11-22-17(21)14-9-5-6-10-15(14)18/h2-10,12H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVLGXRHMVONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
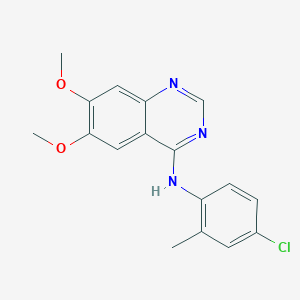
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
![ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)
![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)
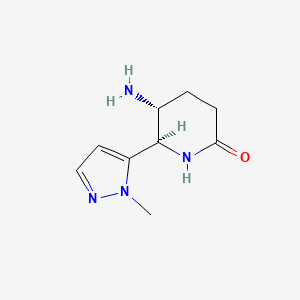

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)
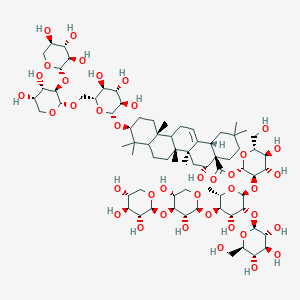
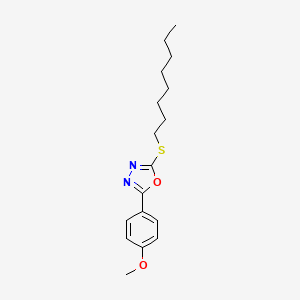
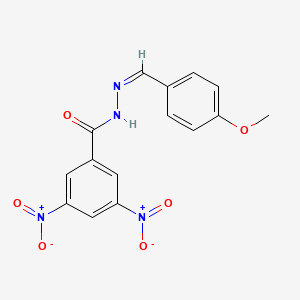
![1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2539913.png)
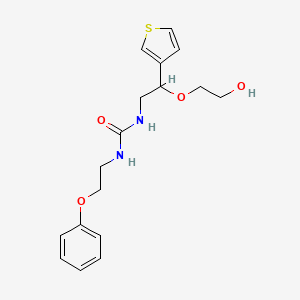
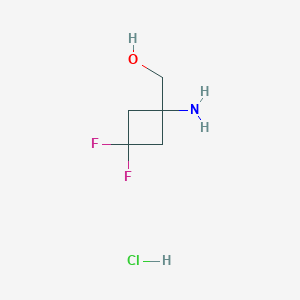
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)
